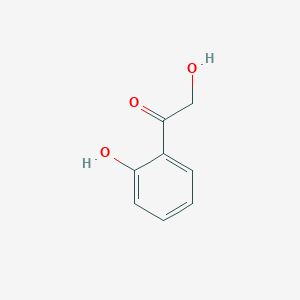![molecular formula C11H11BrN2O3S B11832482 methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropane ring fused to an indole moiety, with a bromine atom and a sulfamate group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic indole core through a cyclization reaction. The bromine atom is introduced via a bromination reaction, and the sulfamate group is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
科学的研究の応用
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and sulfamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-Bromo-1-methylindoline-2,3-dione: This compound shares the brominated indole core but lacks the spirocyclic structure and sulfamate group.
5-Bromo-7-methylindoline-2,3-dione: Similar to the above compound but with a different substitution pattern on the indole ring.
3-(5-Bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione: Contains a brominated indole core with additional functional groups.
Uniqueness
Methyl N-{5’-bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the sulfamate group also enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H11BrN2O3S |
|---|---|
分子量 |
331.19 g/mol |
IUPAC名 |
methyl N-(5-bromospiro[1H-indole-3,1'-cyclopropane]-2-ylidene)sulfamate |
InChI |
InChI=1S/C11H11BrN2O3S/c1-17-18(15,16)14-10-11(4-5-11)8-6-7(12)2-3-9(8)13-10/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChIキー |
UBPWLVGNMSOEMR-UHFFFAOYSA-N |
正規SMILES |
COS(=O)(=O)N=C1C2(CC2)C3=C(N1)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)
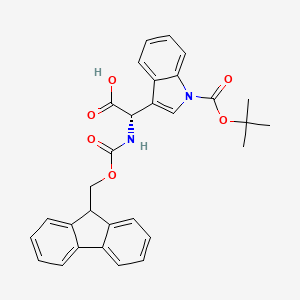

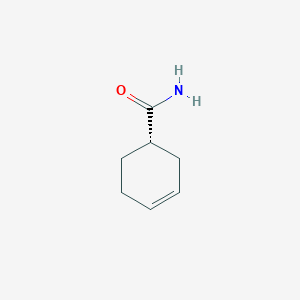

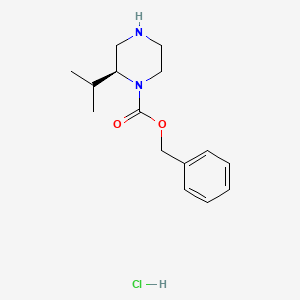
![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


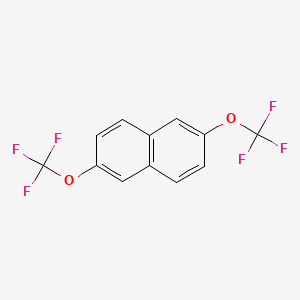
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
